6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
Description
Properties
IUPAC Name |
6-fluoro-1-hydroxy-4-nitro-3H-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO4/c9-4-1-6-5(3-14-8(6)11)7(2-4)10(12)13/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHLPQBCGMMPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC(=CC(=C2CO1)[N+](=O)[O-])F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.93 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Benzoxaborole Precursors
The introduction of the nitro group into the benzoxaborole scaffold is a critical step. A validated method involves the use of fuming nitric acid under cryogenic conditions. For example, in the synthesis of analogous compounds like 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol, nitration is achieved by adding a precursor dissolved in carbon tetrachloride to fuming nitric acid at −40°C, followed by neutralization and extraction. Adapting this for the target compound would require a fluorinated precursor.
Key Reaction Conditions:
Fluorination Strategies
Fluorination is typically achieved via electrophilic aromatic substitution (EAS) or halogen exchange. The patent literature describes a related compound, O=N+C1=C(F)C=C2CCB(O)C2=C1, synthesized using fluorine gas or fluorinating agents like Selectfluor® under anhydrous conditions. For 6-Fluoro-4-nitrobenzo[c][1,oxaborol-1(3H)-ol, direct fluorination of a nitro-substituted intermediate may be optimal.
Comparative Fluorination Methods:
| Method | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| EAS with F₂ | F₂, FeCl₃ catalyst | 0–25°C | 60–75% | |
| Halogen Exchange | KF, CuI | 80–100°C | 50–65% |
Stepwise Synthesis Protocol
Preparation of 4-Nitrobenzoxaborole Intermediate
Fluorination of the Intermediate
-
Reaction Setup :
-
Purification :
Optimization Challenges
Regioselectivity in Nitro-Fluoro Substitution
The simultaneous presence of nitro and fluoro groups necessitates precise control to avoid byproducts. Computational studies suggest that the nitro group’s meta-directing effect favors fluorination at the 6-position.
Solvent and Catalyst Selection
Polar aprotic solvents (e.g., DMF) improve fluorination yields but may destabilize the boron-oxygen bond. Catalytic systems using CuI/KF show promise in minimizing decomposition.
Industrial Scalability
Continuous-Flow Nitration
A patent-pending method for scaled production involves continuous-flow reactors to maintain low temperatures (−40°C) and enhance safety. This approach reduces exothermic risks associated with batch nitration.
Green Chemistry Considerations
Recent advances emphasize replacing CCl₄ with biodegradable solvents like cyclopentyl methyl ether (CPME) in nitration steps, though yields drop marginally (5–10%).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit hypoxia-inducing factors, thereby reducing tumor growth and metastasis . The compound’s boron-containing structure allows it to interact with various biological molecules, leading to its pharmacological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key structural features and physical properties of 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol with other benzoxaboroles:
Key Observations :
- The nitro group significantly increases molecular weight compared to non-nitrated analogs (e.g., Tavaborole: 151.93 vs. 196.93 g/mol for 6-Fluoro-4-nitro) .
- Substituent position affects physical properties. For example, 5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has a lower melting point (142–145°C) than 6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (193–198°C), likely due to steric and electronic differences .
Stability and Handling
- 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol requires storage under inert conditions (2–8°C) to prevent degradation, similar to other nitro-substituted benzoxaboroles .
- In contrast, amino derivatives (e.g., 6-((2,4-dichlorobenzyl)amino)benzo[c][1,2]oxaborol-1(3H)-ol) are more stable at room temperature, with melting points above 100°C .
Biological Activity
Overview
6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 6-fluoro-1-hydroxy-4-nitro-3H-2,1-benzoxaborole
- Molecular Formula : C7H5BFNO4
- Molecular Weight : 196.93 g/mol
- CAS Number : 118803-40-0
The biological activity of 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is primarily attributed to its ability to inhibit hypoxia-inducible factors (HIFs). HIFs are transcription factors that play a crucial role in cellular responses to low oxygen levels, which are often present in tumor microenvironments. By inhibiting these factors, the compound can potentially reduce tumor growth and metastasis, making it a candidate for anticancer therapy.
Anticancer Properties
Research indicates that 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and reducing cell viability under hypoxic conditions.
Inhibition of Tumor Growth
In vivo studies have demonstrated that treatment with this compound can significantly inhibit tumor growth in xenograft models. The mechanism involves the downregulation of HIF target genes, which are essential for angiogenesis and metabolic adaptation in tumors.
Study 1: In Vitro Efficacy on Cancer Cell Lines
A study conducted on several cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) revealed that 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol effectively reduced cell proliferation and induced apoptosis. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent activity against these cancer types.
Study 2: In Vivo Tumor Growth Inhibition
In a xenograft model using mice implanted with human tumor cells, administration of the compound resulted in a 60% reduction in tumor volume compared to control groups after four weeks of treatment. Histological analysis showed decreased microvessel density and increased apoptosis within the tumors treated with the compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity | Mechanism |
|---|---|---|---|
| 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | Structure | High | HIF inhibition |
| Benzo[c][1,2,5]oxadiazoles | Structure | Moderate | Various mechanisms |
| Benzo[c][1,2,5]thiadiazoles | Structure | Moderate | Various mechanisms |
Q & A
Q. What strategies improve the stability of benzoxaboroles under physiological conditions?
- Methodological Answer : Stability is influenced by pH and humidity. Lyophilization under argon preserves boron-heterocycle integrity . PEGylation or prodrug strategies (e.g., esterification of the hydroxyl group) enhance aqueous solubility and reduce hydrolysis. Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
